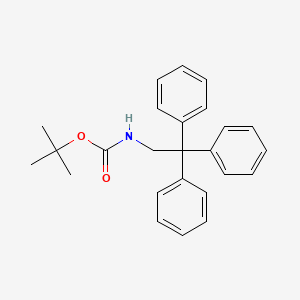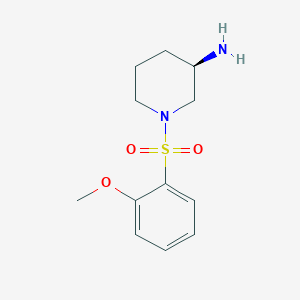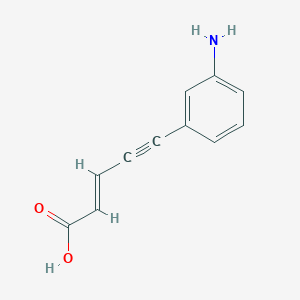
5-(3-Aminophenyl)-2-penten-4-ynoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminophenyl)-2-penten-4-ynoic Acid is an organic compound characterized by the presence of an aminophenyl group attached to a penten-ynoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-2-penten-4-ynoic Acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(3-Aminophenyl)-2-penten-4-ynoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
5-(3-Aminophenyl)-2-penten-4-ynoic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(3-Aminophenyl)-2-penten-4-ynoic Acid involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups.
類似化合物との比較
Similar Compounds
3-Aminophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a penten-ynoic acid backbone.
5-(3-Aminophenyl)-2-(2-thienyl)pyridine: Contains a thienyl-pyridine moiety instead of a penten-ynoic acid backbone.
Uniqueness
5-(3-Aminophenyl)-2-penten-4-ynoic Acid is unique due to its combination of an aminophenyl group with a penten-ynoic acid backbone
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(E)-5-(3-aminophenyl)pent-2-en-4-ynoic acid |
InChI |
InChI=1S/C11H9NO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h2-3,5-8H,12H2,(H,13,14)/b7-2+ |
InChIキー |
UJJBOCFPFQTFEY-FARCUNLSSA-N |
異性体SMILES |
C1=CC(=CC(=C1)N)C#C/C=C/C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)N)C#CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


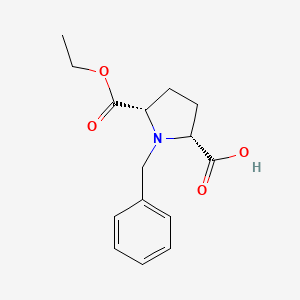
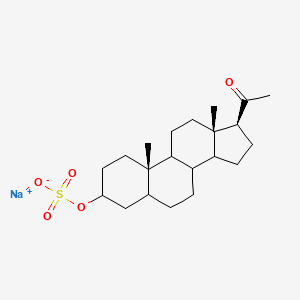
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
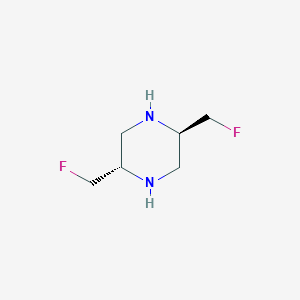
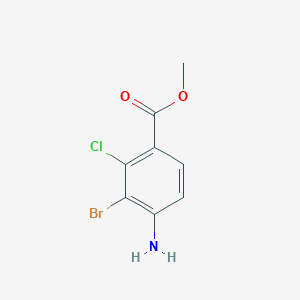
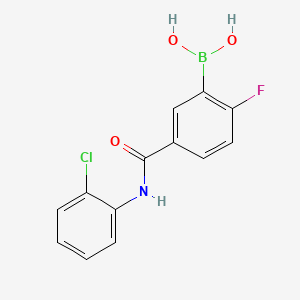
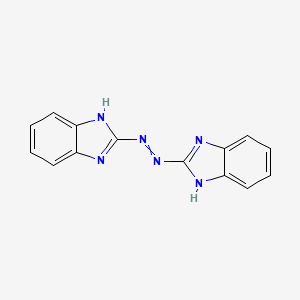
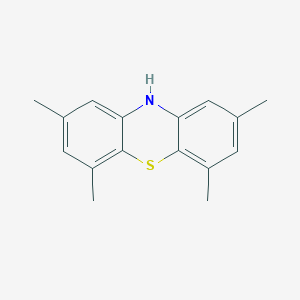
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
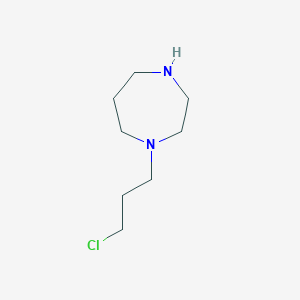
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
